4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside

Catalog No.
S12908672
CAS No.
M.F
C34H36O5S
M. Wt
556.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-gl...

Product Name

4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside

IUPAC Name

[6-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

Molecular Formula

C34H36O5S

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C34H36O5S/c1-25-17-19-29(20-18-25)40-34-33(38-24-28-15-9-4-10-16-28)32(37-23-27-13-7-3-8-14-27)31(30(21-35)39-34)36-22-26-11-5-2-6-12-26/h2-20,30-35H,21-24H2,1H3

InChI Key

ZSHOXHFPTTVPTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is a complex organic compound characterized by its unique structure, which includes a glucopyranoside backbone modified with three benzyl groups and a thioether linkage. Its molecular formula is C34H36O5S, and it has a molecular weight of approximately 556.71 g/mol . This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its structural features that enhance solubility and reactivity.

Typical of glycosides and thioethers. Notably, it can undergo hydrolysis in the presence of acids or enzymes, leading to the release of 4-methylphenol and the corresponding glucopyranoside. Additionally, it may engage in substitution reactions where the thioether group can be replaced under specific conditions, potentially yielding derivatives with varied biological activities.

The synthesis of 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside typically involves several steps:

  • Formation of the Thioether: The initial step often includes the reaction of a suitable glucopyranoside with a thioalcohol under acidic conditions.
  • Benzylation: The resulting thioether is then subjected to benzylation using benzyl bromide or another suitable benzylating agent. This step may require the use of bases such as sodium hydride to facilitate the reaction.
  • Purification: The final product is purified through chromatography to yield pure 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside.

This compound finds applications primarily in the fields of medicinal chemistry and biochemistry. It can be utilized for:

  • Drug Development: Due to its potential biological activities, it may serve as a lead compound for developing new therapeutic agents.
  • Biochemical Research: It can be used as a tool in studying glycoside interactions and enzymatic processes involving thioethers.

Interaction studies involving 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside focus on its binding affinity to various biological targets. Preliminary assessments suggest that compounds with similar structures can interact with enzymes involved in metabolic pathways or cellular signaling mechanisms. Further research is necessary to elucidate specific interactions and their implications for biological systems.

Several compounds share structural similarities with 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-Methylphenyl 2-O-benzyl-1-thio-beta-D-glucopyranosideFewer benzyl groups; different substitution patternPotentially different solubility and reactivity
4-Methylphenyl 2,3-di-O-benzyl-1-thio-beta-D-glucopyranosideTwo benzyl groups instead of threeMay exhibit different biological activity
4-Methylphenyl 2,3,4-tri-O-acetyl-1-thio-beta-D-glucopyranosideAcetate groups instead of benzylDifferent stability and reactivity profile

The uniqueness of 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside lies in its tri-benzyl substitution which enhances its lipophilicity and potential for diverse interactions compared to other glycosides. This feature may contribute to its distinct biological activities and applications in drug development.

The IUPAC name for this compound is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]-3,4,5-tris(benzyloxy)oxane, reflecting its β-D-glucopyranose core modified at positions 2, 3, and 4 with benzyl ethers and at the anomeric carbon (position 1) with a 4-methylphenylthio group. The molecular formula C₃₄H₃₆O₅S (molecular weight: 556.71 g/mol) arises from the glucopyranose backbone (C₆H₁₀O₅), three benzyl groups (C₇H₇O each), and the 4-methylphenylthio substituent (C₇H₇S).

Key structural features include:

  • Benzyl ethers at positions 2, 3, and 4, which confer stability against acidic and basic conditions during synthesis.
  • A 4-methylphenylthio group at the anomeric center, enabling activation under mild oxidative or Lewis acidic conditions.
  • A β-configuration at the anomeric carbon, confirmed by nuclear Overhauser effect (NOE) correlations in NMR studies.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number479252-05-6
Molecular FormulaC₃₄H₃₆O₅S
Molecular Weight556.71 g/mol
SolubilityDMSO, DMF, CH₂Cl₂
Storage Conditions0–8°C (protected from moisture)

Historical Context in Thioglycoside Chemistry

Thioglycosides emerged as pivotal donors in the late 20th century, addressing limitations of classical glycosyl halides. Early work by Roy et al. demonstrated that thioglycosides could serve as latent donors, activated selectively via oxidation or electrophilic reagents. The introduction of benzyl ether protections by Fraser-Reid et al. further revolutionized the field, enabling chemists to modulate donor reactivity through the "armed-disarmed" paradigm. In this framework, benzyl ethers act as electron-donating groups, enhancing the nucleophilicity of the thioglycoside sulfur atom and facilitating activation under milder conditions.

The specific combination of 2,3,4-tri-O-benzyl protections and a 4-methylphenylthio group in this compound exemplifies advancements in stereoselective glycosylation. Unlike earlier thioglycosides, which required harsh activation (e.g., mercury salts), modern variants leverage reagents like N-iodosuccinimide (NIS) and triflic acid (TfOH) to achieve efficient coupling without compromising acid-sensitive protections.

Role in Modern Carbohydrate Synthesis

4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside is a cornerstone in automated oligosaccharide synthesis due to three key attributes:

  • Stability and Reactivity Balance: The benzyl ethers prevent undesired side reactions (e.g., hydrolysis), while the thioglycoside moiety allows controlled activation. This duality is critical for iterative glycosylation strategies.
  • Stereochemical Fidelity: The β-configuration at the anomeric center is retained during activation, ensuring high stereoselectivity in glycosidic bond formation.
  • Orthogonal Deprotection: Benzyl groups can be selectively removed via hydrogenolysis, enabling post-synthetic modifications (e.g., phosphorylation or sulfation).

Table 2: Comparative Reactivity of Thioglycoside Donors

Donor TypeActivation ReagentsStereoselectivityStability
Glycosyl BromidesAgOTf, Hg(CN)₂ModerateLow (hydrolysis)
TrichloroacetimidatesTMSOTfHighModerate
4-Methylphenyl ThioglycosidesNIS/TfOH, PhSeClHighHigh (benzyl ethers)

Recent applications include the synthesis of tumor-associated carbohydrate antigens and heparin mimetics, where precise control over glycosidic linkages is essential. For example, the compound has been used to assemble β-(1→6)-linked glucans, leveraging its stability in multi-step sequences.

XLogP3

6.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

556.22834542 g/mol

Monoisotopic Mass

556.22834542 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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